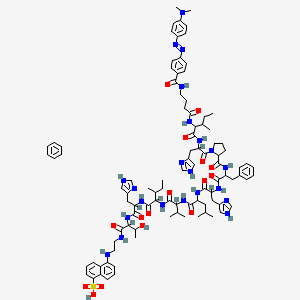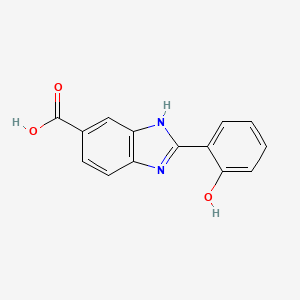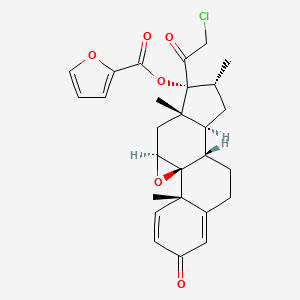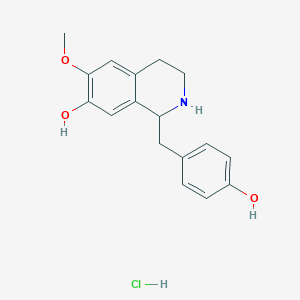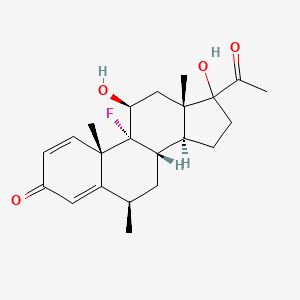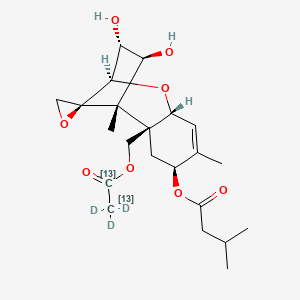![molecular formula C13H19NO4 B1146082 rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 148257-06-1](/img/structure/B1146082.png)
rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
説明
Synthesis Analysis
The synthesis of similar bicyclic amino acids involves stereoselective and scalable methodologies. For instance, Bakonyi et al. (2013) developed a synthesis for all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, a related compound, by adjusting reaction conditions and employing optical resolution via diastereomeric salt formation or chromatography on a chiral stationary phase. This process significantly shortened the known literature procedures for these types of unnatural amino acids (Bakonyi et al., 2013).
Molecular Structure Analysis
The molecular structure and conformation of similar compounds have been elucidated using various techniques. For example, Cetina et al. (2003) determined the crystal structure of a derivative of 1-aminocyclopropanecarboxylic acid, revealing the Z-configuration of the cyclopropane ring and a trans conformation of the peptide bond. Conformational analysis supported by molecular mechanics and the overlapping spheres method provided insights into the energy landscape of such molecules (Cetina et al., 2003).
科学的研究の応用
Synthesis of Optically Pure Carboxylic Acid Segments
Optically pure carboxylic acid segments are crucial intermediates in the synthesis of naturally occurring bicyclic depsipeptide histone deacetylase inhibitors, which are important anticancer agents. A study by Katoh et al. (2019) demonstrated an efficient method for producing these segments, which could facilitate easier access to these critical anticancer compounds (Katoh et al., 2019).
Asymmetric Synthesis of Amino Acid Derivatives
Asymmetric synthesis is a key process in producing enantiopure compounds, which are essential for drug development. Songis et al. (2007) described the synthesis of enantiopure bicyclic β-amino acids through asymmetric Diels–Alder reactions, providing a rare example of such synthesis by microwave activation (Songis et al., 2007).
Advanced Polymer Materials
Research by Okoroanyanwu et al. (1998) explored the synthesis and characterization of new alicyclic polymers designed for 193 nm photoresist materials. These materials are based on cycloaliphatic co- and terpolymers, showcasing the application of related carboxylic acid derivatives in developing advanced materials for microfabrication processes (Okoroanyanwu et al., 1998).
N-tert-Butoxycarbonylation of Amines
Heydari et al. (2007) reported on the use of H3PW12O40 as an efficient catalyst for the N-tert-butoxycarbonylation of amines, a critical reaction for protecting amino groups during the synthesis of pharmaceuticals. This process emphasizes the role of related compounds in facilitating the synthesis of protected amines with high efficiency and selectivity (Heydari et al., 2007).
Enantiopure Building Blocks for Synthesis
Enantiomerically pure chiral building blocks are fundamental for synthesizing carbocyclic nucleoside analogues, as demonstrated by Helmchen et al. (1993). Their work highlights the synthesis of (+)-(1R,4R)-bicyclo[2.2.1]hept-5-en-2-one, a precursor for the antiviral antibiotic aristeromycin, showcasing the importance of these compounds in developing new antiviral drugs (Helmchen et al., 1993).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(1S,2S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-13(2,3)18-12(17)14-10-8-5-4-7(6-8)9(10)11(15)16/h4-5,7-10H,6H2,1-3H3,(H,14,17)(H,15,16)/t7-,8+,9+,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMJBHUNSHDFPT-XFWSIPNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CC(C1C(=O)O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1[C@@H]2C[C@H]([C@@H]1C(=O)O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

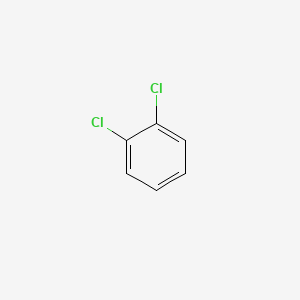
![4-Methyl-2-(2-methyl-1h-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1146000.png)
![S-[2-Hydroxy-1-(4-hydroxyphenyl)ethyl]-L-glutathione](/img/structure/B1146002.png)

![Carbamic acid, [1-cyano-2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl](/img/no-structure.png)
